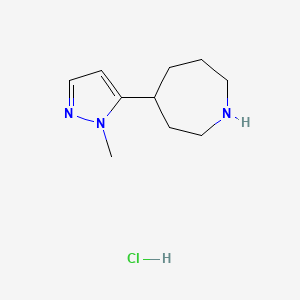
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3 and a molecular weight of 215.7 g/mol. This compound has shown promising results in various scientific experiments and has gained significant attention in research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or azepane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antileishmanial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with biological macromolecules, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate different biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride.
Azepane: Another precursor used in the synthesis of the compound.
Hydrazine derivatives: Used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H18ClN3 |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
4-(2-methylpyrazol-3-yl)azepane;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
Clave InChI |
UIFARYTXMLADNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CCCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)

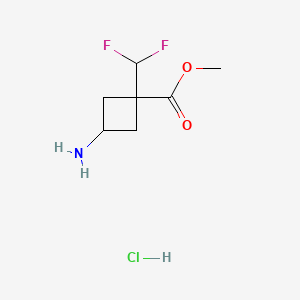
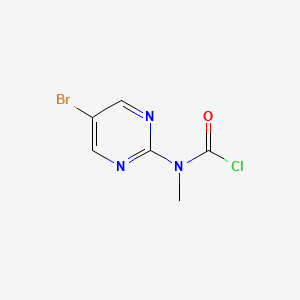
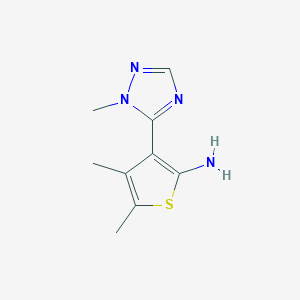
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)

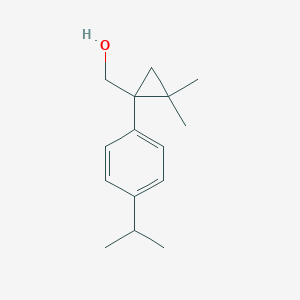
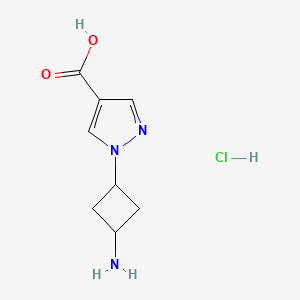
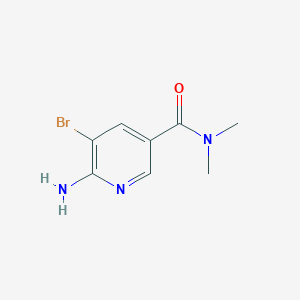
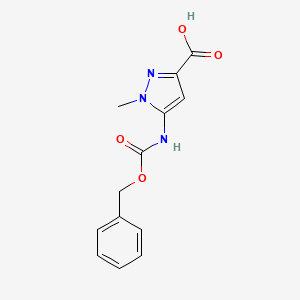
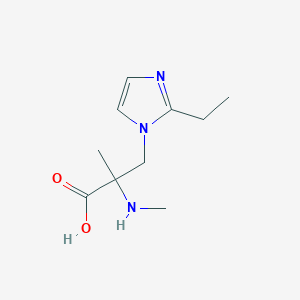

![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
